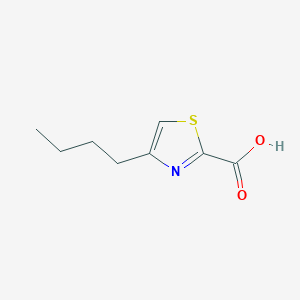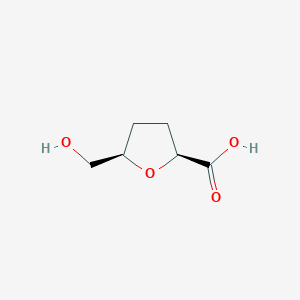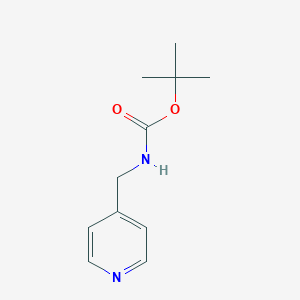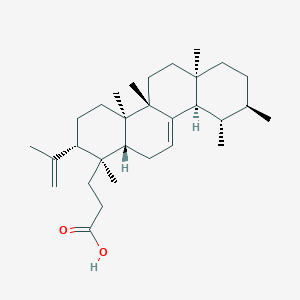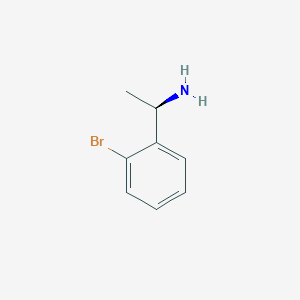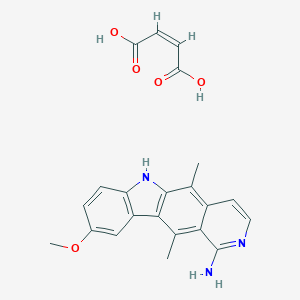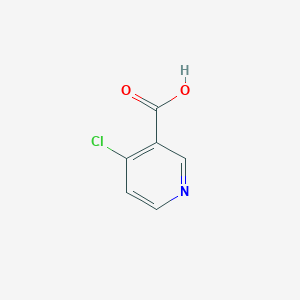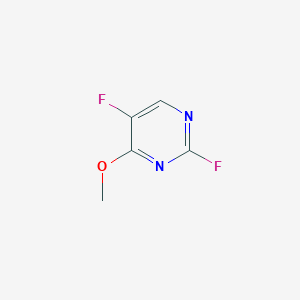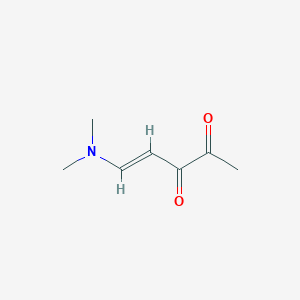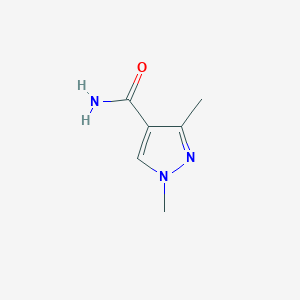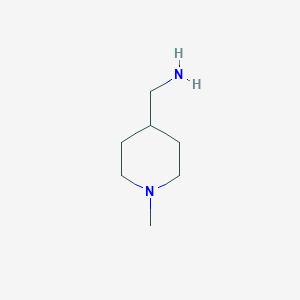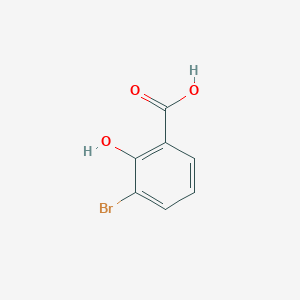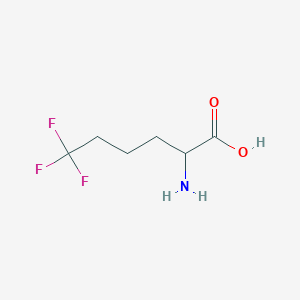
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)-, also known as ICRF-193, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of DNA topoisomerase II, an essential enzyme involved in DNA replication and transcription. ICRF-193 has been shown to have a wide range of biological effects, including anti-tumor activity, anti-inflammatory activity, and anti-viral activity.
Mécanisme D'action
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- works by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. DNA topoisomerase II works by creating breaks in the DNA strand, allowing it to unwind and replicate. 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- binds to the enzyme and prevents it from creating breaks in the DNA strand, thereby inhibiting DNA replication and transcription.
Effets Biochimiques Et Physiologiques
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to have anti-inflammatory activity and anti-viral activity. It has also been shown to have an effect on the cardiovascular system, reducing the risk of heart disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- has several advantages for use in laboratory experiments. It is a potent inhibitor of DNA topoisomerase II, making it a valuable tool for studying the role of this enzyme in DNA replication and transcription. It is also relatively easy to synthesize in the laboratory, making it accessible to researchers. However, there are some limitations to its use. It can be toxic to cells at high concentrations, and its effects on other cellular processes are not well understood.
Orientations Futures
There are several future directions for research on 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)-. One area of interest is the development of new cancer therapies based on its anti-tumor activity. Another area of interest is the study of its effects on other cellular processes, such as cell signaling and apoptosis. Additionally, researchers are interested in exploring the potential of 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- as a treatment for viral infections, such as HIV and hepatitis C. Overall, 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the compound. Both methods have been used successfully to produce 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- in the laboratory.
Applications De Recherche Scientifique
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- works by inhibiting the activity of DNA topoisomerase II, which is essential for the replication and transcription of DNA in cancer cells. This makes 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- a promising candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
114560-26-8 |
|---|---|
Nom du produit |
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- |
Formule moléculaire |
C18H19NO7 |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
[(E)-3-[3-(acetyloxymethyl)-5-methoxy-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate |
InChI |
InChI=1S/C18H19NO7/c1-10(20)25-7-5-6-13-12(9-26-11(2)21)16-17(19(13)3)14(22)8-15(24-4)18(16)23/h5-6,8H,7,9H2,1-4H3/b6-5+ |
Clé InChI |
BLWZGZXGLQTPPF-AATRIKPKSA-N |
SMILES isomérique |
CC(=O)OC/C=C/C1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC(=O)C |
SMILES |
CC(=O)OCC=CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC(=O)C |
SMILES canonique |
CC(=O)OCC=CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC(=O)C |
Synonymes |
[(E)-3-[3-(acetyloxymethyl)-5-methoxy-1-methyl-4,7-dioxo-indol-2-yl]prop-2-enyl] acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E,3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B49100.png)
